1-(2-Chloropyrimidin-4-yl)-4-piperidinol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

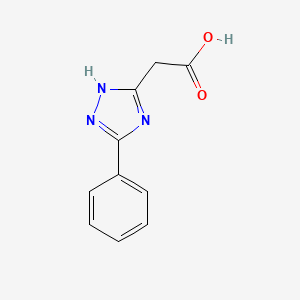

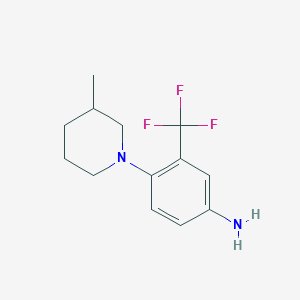

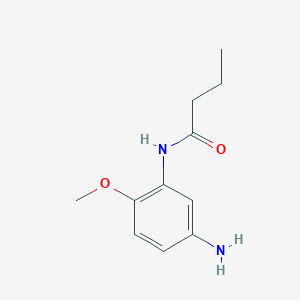

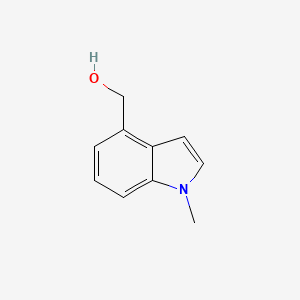

1-(2-Chloropyrimidin-4-yl)-4-piperidinol is a chemical compound with the molecular formula C9H12ClN3O . It is a solid substance at room temperature . This compound is used in scientific research, with applications ranging from drug discovery to agricultural advancements.

Molecular Structure Analysis

The molecular weight of this compound is 213.67 g/mol . The InChI code for this compound is 1S/C9H12ClN3O/c10-9-11-4-3-8 (12-9)13-5-1-2-7 (14)6-13/h3-4,7,14H,1-2,5-6H2 .Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 213.67 g/mol . The InChI code for this compound is 1S/C9H12ClN3O/c10-9-11-4-3-8 (12-9)13-5-1-2-7 (14)6-13/h3-4,7,14H,1-2,5-6H2 .Scientific Research Applications

Synthesis and Antibacterial Activity

- Microwave Assisted Synthesis and Antibacterial Activity : A study by Merugu et al. (2010) in "Organic Chemistry: An Indian Journal" discusses the synthesis of compounds including 1-(2-Chloropyrimidin-4-yl)-4-piperidinol and their antibacterial activity. The compounds were synthesized under microwave irradiation and screened for antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Antimicrobial Properties

- Synthesis and Antimicrobial Activity : Imran et al. (2016) in the "Tropical Journal of Pharmaceutical Research" focused on the synthesis of 2-piperidinomethylamino-4-(7-H/substitutedcoumarin-3-yl)-6-chlorosubstitutedphenyl pyrimidines, a class that includes this compound. They evaluated their antimicrobial properties, finding some compounds displaying significant activity against various bacteria and fungi (Imran, Alam, & Abida, 2016).

Pharmacological Screening

- Synthesis and Pharmacological Properties : A study by Mattioda et al. (1975) in "Journal of Medicinal Chemistry" synthesized a series of 4-piperazinopyrimidines, which included derivatives of this compound. These compounds displayed various pharmacological properties, including antiemetic and tranquilizing effects (Mattioda et al., 1975).

Anti-Angiogenic and DNA Cleavage Studies

- Synthesis, Anti-Angiogenic and DNA Cleavage Studies : Kambappa et al. (2017) in the "Chemistry Central Journal" synthesized N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, which includes similar structures to this compound. These derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating potential as anticancer agents (Kambappa et al., 2017).

Antimicrobial Derivatives

- Synthesis of Novel Antimicrobial Derivatives : Mallikarjunaswamy et al. (2016) in the "Journal of Saudi Chemical Society" synthesized novel (E)-N′-(2-chloropyrimidin-4-yl)-N-(5-cyano-2-hydroxy-6-phenylpyrimidin-4-yl) formamidine derivatives, closely related to this compound. These compounds exhibited promising antimicrobial activity against various pathogenic bacteria and fungi (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2016).

Structural and Electronic Properties

- Structural and Electronic Properties of Anticonvulsant Drugs : Georges et al. (1989) in "Journal of The Chemical Society-Perkin Transactions 1" studied the crystal structures of anticonvulsant compounds, including derivatives of this compound. They analyzed their crystal structures and electronic properties, contributing to understanding their anticonvulsant activity (Georges, Vercauteren, Evrard, & Durant, 1989).

Future Directions

Properties

IUPAC Name |

1-(2-chloropyrimidin-4-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c10-9-11-4-1-8(12-9)13-5-2-7(14)3-6-13/h1,4,7,14H,2-3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJWKWOJWJVUCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC(=NC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30537430 |

Source

|

| Record name | 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94222-07-8 |

Source

|

| Record name | 1-(2-Chloropyrimidin-4-yl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30537430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)

![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)